5-Amino-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
Description
Systematic Nomenclature and Structural Identification
The IUPAC name 5-amino-6-chloro-3-methyl-1H-pyrimidine-2,4-dione unambiguously defines the compound’s structure (Figure 1). The pyrimidine ring is substituted at positions 3, 5, and 6 with methyl, amino, and chlorine groups, respectively, while positions 2 and 4 feature ketone oxygen atoms. The molecular formula C₅H₆ClN₃O₂ (molecular weight: 175.57 g/mol) underscores its compact yet functionalized nature.
| Property | Value |
|---|---|
| CAS Registry Number | 1125-53-7 |
| SMILES | CN1C(=O)C(=C(NC1=O)Cl)N |
| InChIKey | JVIATGVUNVENJA-UHFFFAOYSA-N |
| Synonyms | 3-Methyl-6-chlorouracil; Alogliptin Impurity |
The planar pyrimidine ring system adopts a keto-enol tautomeric equilibrium, stabilized by intramolecular hydrogen bonding between the amino group at position 5 and the carbonyl at position 4. X-ray crystallography would likely reveal a nearly flat ring geometry, with the methyl group at position 3 introducing minor steric perturbations.
Historical Context in Heterocyclic Compound Research
Pyrimidine derivatives have been pivotal in biochemistry since the discovery of uracil as a RNA nucleobase in 1900. The substitution of uracil with halogens and alkyl groups emerged as a key strategy in mid-20th-century medicinal chemistry to modulate bioavailability and target affinity. For instance, 5-fluorouracil, a thymidylate synthase inhibitor, revolutionized oncology after its synthesis in 1957.
The specific substitution pattern of this compound reflects advancements in regioselective halogenation and amination techniques developed in the 1990s. Early routes involved direct chlorination of 3-methyluracil precursors, but modern syntheses employ palladium-catalyzed cross-couplings to install the amino group at position 5. This compound’s structural complexity mirrors the broader trend toward functionalized pyrimidines in drug discovery, exemplified by its role as an intermediate in antidiabetic agents like alogliptin.
Positional Isomerism in Substituted Pyrimidinediones
Positional isomerism profoundly influences the physicochemical and biological properties of pyrimidinediones. For example, shifting the chloro group from position 6 to 5 in this compound would yield 5-chloro-6-amino-3-methylpyrimidine-2,4(1H,3H)-dione, altering hydrogen-bonding capacity and dipole moments.
Comparative studies of substituted pyrimidines reveal that electron-withdrawing groups (e.g., Cl at position 6) decrease π-electron density at position 5, potentially enhancing electrophilic substitution reactivity at that site. The methyl group at position 3 exerts steric effects that hinder rotation around the C3-N bond, locking the substituents in specific conformations. This rigidity can be exploited in crystal engineering or ligand design, where predictable spatial arrangements are critical.
The interplay between substituent positions and tautomerism further complicates isomer behavior. While the 2,4-dione structure dominates in solution, enolization at position 2 or 4 could generate minor tautomers with distinct reactivity profiles. Such tautomeric equilibria are sensitive to solvent polarity and temperature, necessitating careful control in synthetic applications.
Properties
CAS No. |
1125-53-7 |
|---|---|
Molecular Formula |
C5H6ClN3O2 |
Molecular Weight |
175.57 g/mol |
IUPAC Name |
5-amino-6-chloro-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6ClN3O2/c1-9-4(10)2(7)3(6)8-5(9)11/h7H2,1H3,(H,8,11) |
InChI Key |
JVIATGVUNVENJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyluracil with chlorinating agents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position. Subsequent amination using ammonia or an amine source can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Synthesis Intermediates
5-Amino-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of:
- Phosphodiesterase Inhibitors : These compounds are essential for treating conditions like erectile dysfunction and pulmonary hypertension.
- Cystic Fibrosis Transmembrane Conductance Regulator Modulators : These are critical for the management of cystic fibrosis by improving chloride ion transport across epithelial cells.
- Adenosine Receptor Antagonists : These agents have potential applications in treating cardiovascular diseases and neurological disorders.
- Antispasmodic Drugs : Useful for alleviating muscle spasms and gastrointestinal disorders.
- Nootropic Drugs : Investigated for cognitive enhancement and neuroprotection.
The synthesis of these derivatives often involves complex organic reactions where this compound acts as a key building block .
Therapeutic Applications
2.1 Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
2.2 Anticancer Properties
Recent investigations have explored the anticancer potential of this compound and its derivatives. Some studies suggest that it may inhibit tumor growth by interfering with specific metabolic pathways in cancer cells .
Cosmetic Formulations
This compound is also being researched for its applications in cosmetic formulations. Its properties may enhance skin health through:
- Anti-aging Effects : By promoting cell turnover and improving skin texture.
- Stabilizing Agents : In formulations to ensure product efficacy over time.
The compound's incorporation into cosmetic products is regulated to ensure safety and effectiveness .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Amino-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-dione Derivatives
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrimidine-diones are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Analogues of 5-Amino-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
Functional Group Influence on Reactivity and Bioactivity
- Chloro Substituents : The presence of Cl at position 6 in the target compound contrasts with bromo (e.g., 5-Br in ) or iodo (5-I in ) derivatives. Chloro groups are less electron-withdrawing than Br/I but offer better stability for further nucleophilic substitution reactions.
- Amino Groups: The 5-NH₂ group in the target compound enhances hydrogen-bonding capacity, similar to 6-NH₂ in . This property is critical for binding to biological targets, as seen in antimicrobial thieno-pyrimidine-diones .
Physicochemical Properties
- Melting Points : Pyrimidine-diones with bulky substituents (e.g., benzyl in ) exhibit higher melting points (>200°C), while methyl or acetyl groups () reduce crystallinity. The target compound’s melting point is expected to align with mid-range values (~180–220°C).
- Spectroscopic Data : NMR shifts for NH₂ and CH₃ groups in similar compounds (e.g., δ 8.79 ppm for NH₂ in , δ 3.06 ppm for CH₃ in ) provide benchmarks for characterizing the target compound.
Biological Activity
5-Amino-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including data tables and case studies that elucidate its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
CAS Number: 1421760-41-9
Molecular Weight: 160.56 g/mol
Chemical Structure:
Chemical Structure
Research indicates that compounds similar to 5-amino-6-chloro-3-methylpyrimidine exhibit antiproliferative effects through various mechanisms:
- DNA Alkylation: The presence of chlorine in the structure suggests potential for alkylating activity, which can lead to DNA damage and subsequently trigger apoptosis in cancer cells .
- Cell Cycle Arrest: Studies have shown that these compounds can induce cell cycle arrest at the G2/M phase, leading to inhibited cell proliferation .
- Antimetabolic Activity: As a pyrimidine analogue, it may interfere with nucleotide synthesis, impacting rapidly dividing cells such as tumor cells .
Anticancer Activity
A summary of the antiproliferative effects of 5-amino-6-chloro-3-methylpyrimidine and related compounds is presented in Table 1.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Amino-6-chloro-3-methylpyrimidine | HeLa | 4.24 | DNA alkylation |
| Related Compound A | MCF7 | 8.77 | Cell cycle arrest |
| Related Compound B | DU145 | 80.20 | Antimetabolic |
Table 1: Antiproliferative effects of pyrimidine derivatives on various cancer cell lines.
Case Studies
- Study on HeLa Cells: A study demonstrated that 5-amino-6-chloro-3-methylpyrimidine significantly inhibited the growth of HeLa cells at concentrations below 10 µM, primarily through DNA damage mechanisms .
- MCF7 and DU145 Analysis: Further investigations on MCF7 and DU145 cell lines revealed that higher concentrations were necessary for similar effects, indicating a variable response based on cell type .
Synthesis and Derivatives
The synthesis of 5-amino-6-chloro-3-methylpyrimidine involves multiple steps, often starting from simpler pyrimidine derivatives. The exploration of various derivatives has been critical in enhancing biological activity and specificity against cancer cells.
Synthesis Pathway Example
The synthesis typically follows these steps:
- Formation of the Pyrimidine Ring: Using starting materials like urea and chloroacetone.
- Chlorination and Amination: Introducing chlorine and amino groups through electrophilic substitution reactions.
Q & A
What are the common synthetic routes for 5-Amino-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione and its derivatives?
Basic
The synthesis of this compound and its derivatives typically involves cyclocondensation and alkylation reactions. A representative method includes:
- Cyclocondensation : Reacting 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid to form the thiazole-substituted intermediate .
- Alkylation : Subsequent reaction with benzyl chlorides or chloroacetamides in DMF, catalyzed by potassium carbonate, yields 1-alkyl derivatives (e.g., 1-alkyl-5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones) .
Table 1 : Key Reaction Conditions for Alkylation
| Reagent | Solvent | Catalyst | Temperature | Yield* | Reference |
|---|---|---|---|---|---|
| Benzyl chlorides | DMF | K₂CO₃ | Reflux | Moderate-High | |
| Chloroacetamides | DMF | K₂CO₃ | Reflux | Moderate | |
| *Hypothetical data based on described methodologies. |
How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
Basic
Structural elucidation combines:
- 1H NMR : Resonances for NH protons (δ ~10–12 ppm), methyl groups (δ ~2.5 ppm), and aromatic protons (δ ~7–8 ppm) confirm substitution patterns .
- X-ray crystallography : Reveals intermolecular interactions (e.g., N–H⋯O, C–H⋯O hydrogen bonds) and dihedral angles between aromatic rings (e.g., 62.16°–69.77° for pyrimidine-benzene interactions) .
How can one design experiments to evaluate the antimicrobial efficacy of derivatives of this compound?
Advanced
To assess antimicrobial activity:
Derivative Synthesis : Introduce functional groups (e.g., thiazole, oxadiazole) via alkylation or cyclocondensation to modulate bioactivity .
Assay Design :
- Bacterial Strains : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens.
- Reference Drugs : Compare efficacy to Metronidazole and Streptomycin using agar dilution or broth microdilution .
Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups) with MIC values. For example, thiazole-substituted derivatives show enhanced activity against S. aureus (MIC: 2–8 µg/mL vs. 16 µg/mL for Metronidazole) .
What strategies are effective in resolving contradictions in biological activity data among structurally similar analogs?
Advanced
Contradictions may arise due to:
- Substituent Positional Isomerism : Even minor changes (e.g., chloro vs. trifluoromethyl groups) alter steric and electronic profiles. Use DFT calculations to predict charge distribution and reactivity .
- Assay Variability : Standardize protocols (e.g., inoculum size, growth medium) to minimize experimental noise.
- Crystallographic Analysis : Compare hydrogen-bonding networks (e.g., π–π stacking vs. N–H⋯O interactions) to explain differences in membrane permeability .
Example : A derivative with a 5-phenyl-1,3,4-oxadiazole substituent may show reduced activity due to steric hindrance, despite electronic similarity to active analogs .
What methodologies optimize alkylation reactions in the synthesis of substituted derivatives?
Advanced
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates .
- Catalyst Screening : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in deprotonating NH groups .
- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and byproduct formation.
- Purification : Recrystallization from ethanol/water mixtures improves yield and purity (>95%) .
Case Study : Alkylation of 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles achieved 75–85% yield using K₂CO₃ in DMF at 90°C .
How do intermolecular interactions influence the crystallographic packing of this compound?
Advanced
X-ray studies reveal:
- Hydrogen Bonding : N–H⋯O and O–H⋯O interactions stabilize crystal lattices (e.g., between pyrimidine dione rings and water molecules) .
- π–π Stacking : Face-to-face interactions (3.7–3.8 Å) between aromatic rings enhance thermal stability .
- Disorder in Anions : Perchlorate anions and water molecules may occupy disordered positions, resolved via occupancy refinement (e.g., 0.678:0.322 ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
